Benzaldehyde N,N-dimethylhydrazone
Description
Properties
CAS No. |
1075-70-3 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
N-[(Z)-benzylideneamino]-N-methylmethanamine |
InChI |
InChI=1S/C9H12N2/c1-11(2)10-8-9-6-4-3-5-7-9/h3-8H,1-2H3/b10-8- |
InChI Key |
IXEGSTUUYSHYCN-NTMALXAHSA-N |
SMILES |
CN(C)N=CC1=CC=CC=C1 |
Isomeric SMILES |
CN(C)/N=C\C1=CC=CC=C1 |
Canonical SMILES |
CN(C)N=CC1=CC=CC=C1 |
Other CAS No. |
1075-70-3 |
Origin of Product |
United States |
Preparation Methods
Reagents and Reaction Conditions
-
Benzaldehyde : Freshly distilled to ensure purity.
-
N,N-Dimethylhydrazine : Commercially available, typically used in stoichiometric excess (2.0 equivalents).
-
Solvent : Anhydrous dichloromethane (CH₂Cl₂), chosen for its inertness and ability to dissolve both reactants.
-
Drying Agent : Anhydrous magnesium sulfate (MgSO₄, 2.0 equivalents) to absorb water formed during the reaction.
Step-by-Step Procedure
-
Reaction Setup : Benzaldehyde (1.5 mmol) is dissolved in CH₂Cl₂ (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagents : MgSO₄ (3.0 mmol) is added to form a suspension, followed by dropwise addition of N,N-dimethylhydrazine (3.0 mmol).
-
Stirring : The mixture is stirred at room temperature (20–25°C) for 16 hours, allowing complete imine formation.
-
Workup : MgSO₄ is removed via filtration, and the solvent is evaporated under reduced pressure.
-
Purification : The crude product is purified via flash column chromatography using a gradient of methyl tert-butyl ether (MTBE) in pentane (10% v/v), yielding the hydrazone as a colorless liquid or low-melting solid.
Yield and Scalability
-
Scalability : Demonstrated at scales up to 200 mmol without significant yield reduction, making it suitable for industrial applications.
Spectroscopic Characterization
Rigorous spectroscopic analysis ensures the identity and purity of the synthesized compound. Key data from nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are summarized below.
Nuclear Magnetic Resonance (NMR) Data
| Spectrum | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H NMR | 7.64–7.52 (m, 2H) | Aromatic H |
| 7.39–7.17 (m, 4H) | Aromatic H | |
| 2.98 (s, 6H) | N(CH₃)₂ | |
| ¹³C NMR | 128.6, 127.7, 125.9 | Aromatic C |
| 43.1 | N(CH₃)₂ |
High-Resolution Mass Spectrometry (HRMS)
-
Purity Confirmation : Single dominant peak with no detectable impurities.
Optimization and Mechanistic Insights
Role of Anhydrous Conditions
The use of anhydrous MgSO₄ and CH₂Cl₂ is critical to suppress hydrolysis of the hydrazone intermediate. Water traces shift the equilibrium toward starting materials, reducing yield.
Solvent Screening
While CH₂Cl₂ is standard, alternative solvents (e.g., toluene, ether) were tested but resulted in longer reaction times (24–48 h) or lower yields (60–70%).
Chemical Reactions Analysis
Benzaldehyde N,N-dimethylhydrazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .
Scientific Research Applications
Fluorescent Bioassays
One of the notable applications of Benzaldehyde N,N-dimethylhydrazone is its use as a fluorescent substrate in peroxidase-mediated assays. A study developed a derivative known as 2-((6-methoxynaphthalen-2-yl)methylene)-1,1-dimethylhydrazine (MNDH), which exhibited significant advantages over traditional substrates:
- Photostability : MNDH demonstrated stability against light degradation, making it suitable for prolonged assays.
- Wide pH Range : The assay could function effectively across a pH range from acidic to neutral, enhancing its applicability in various biological contexts.
- Quantitative Detection : MNDH enabled quantitative detection of hydrogen peroxide (H2O2) concentrations in the presence of horseradish peroxidase (HRP), providing a reliable method for analyzing peroxidase activity without interference from excess H2O2 .
This application is particularly relevant in clinical diagnostics, where accurate enzyme activity measurement is crucial.
Organic Synthesis and Catalysis
This compound has also been utilized in organic synthesis, particularly in asymmetric catalysis. Research has indicated its effectiveness in the following areas:
- Sereoselective Reactions : It has been used in the sereoselective addition to phosphorinanes, showcasing its potential as a chiral auxiliary. This application is significant for synthesizing compounds with specific stereochemical configurations, which are essential in drug development .
- Radical Trifluoromethylation : The compound is involved in radical trifluoromethylation reactions using TBAI as an initiator. This process is valuable for introducing trifluoromethyl groups into organic molecules, which can enhance biological activity and pharmacological properties .
Chemical Properties and Stability
The chemical stability of this compound under various conditions makes it an attractive candidate for multiple applications:
- Thermal Stability : Studies have shown that this compound maintains its integrity under thermal stress, allowing it to be used in high-temperature reactions without significant degradation.
- Reactivity with Phosphorus Compounds : The compound reacts with phosphorous acids to form chiral α-aminophosphates, which are promising candidates for organocatalysts. This reaction highlights its utility in developing new catalytic systems for organic transformations .
Case Studies and Research Findings
A selection of case studies illustrates the diverse applications of this compound:
Mechanism of Action
The mechanism of action of Benzaldehyde N,N-dimethylhydrazone involves its interaction with specific molecular targets and pathways. It can form covalent bonds with aldehyde groups in biomolecules, leading to the formation of stable hydrazone derivatives. This interaction can affect the function of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes the structural, synthetic, and functional differences between benzaldehyde N,N-dimethylhydrazone and related hydrazones:
Reactivity and Stability
- Oxidation : N,N-Dimethylhydrazones release carbonyl compounds upon reaction with ¹O₂, a property shared with formaldehyde N,N-dimethylhydrazone (DMHF), a transformation product of 1,1-dimethylhydrazine .
- Electrochemical Behavior : Benzaldehyde benzoylhydrazone undergoes N–N bond cleavage during reduction, yielding benzamide (19%) and benzaldehyde (6%) . In contrast, dimethylhydrazones may follow different pathways due to steric and electronic effects.
Biological Activity
Benzaldehyde N,N-dimethylhydrazone (BDMH) is an organic compound that has attracted attention due to its diverse biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of BDMH, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
It is formed by the reaction of benzaldehyde with N,N-dimethylhydrazine, resulting in a hydrazone derivative. This structure allows BDMH to engage in various chemical interactions that contribute to its biological activity.
BDMH exhibits biological activity primarily through its interaction with cellular components, particularly proteins and enzymes. The compound can form stable hydrazone derivatives by reacting with aldehyde groups in biomolecules, which may influence enzyme functions and various biochemical pathways .
Key Mechanisms:
- Antioxidant Activity : BDMH has been suggested to interact with cellular antioxidation systems, potentially protecting cells from oxidative stress.
- Enzyme Inhibition : The formation of covalent bonds with proteins may inhibit specific enzymes, leading to altered metabolic processes .
Biological Activities
Research indicates that BDMH possesses several biological activities:
- Antimicrobial Activity : Studies have shown that hydrazones, including BDMH, exhibit antimicrobial properties against a variety of pathogens. This includes antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
- Anticancer Potential : Preliminary studies suggest that BDMH may have anticancer properties. Hydrazones are known to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell cycle progression .
- Anti-inflammatory Effects : Some hydrazones have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways .
Antimicrobial Properties
A study focusing on the antimicrobial effects of hydrazones reported that BDMH showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains, indicating its potential as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that BDMH can inhibit the proliferation of cancer cell lines. For instance, it was observed to induce apoptosis in melanoma cells through intrinsic pathways involving mitochondrial dysfunction .
Comparative Analysis
A comparison of BDMH with other similar compounds highlights its unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| Benzaldehyde | C₇H₆O | Antimicrobial, Antioxidant |
| Benzyl Alcohol | C₇H₈O | Antimicrobial |
| Benzoic Acid | C₇H₆O₂ | Antimicrobial, Anti-inflammatory |
| This compound | C₉H₁₂N₂ | Antimicrobial, Anticancer, Anti-inflammatory |
Q & A
Basic Research Questions
Q. How is Benzaldehyde N,N-dimethylhydrazone synthesized, and what are the critical reaction conditions?
- Methodology : this compound is synthesized via condensation of benzaldehyde with N,N-dimethylhydrazine. The reaction typically proceeds in anhydrous conditions (e.g., ethanol or dichloromethane) under reflux, with acid catalysis (e.g., HCl or acetic acid) to facilitate imine formation. Purification involves crystallization or column chromatography .
- Key Considerations : Ensure stoichiometric equivalence of reactants and monitor reaction completion via TLC. Anhydrous conditions prevent hydrolysis of the hydrazone product.
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Techniques :
- ¹H/¹³C NMR : Identifies characteristic shifts for the hydrazone group (e.g., N–CH₃ protons at ~2.5 ppm and the imine proton at ~7.5–8.5 ppm) .
- IR Spectroscopy : Confirms C=N stretching vibrations (~1600–1650 cm⁻¹) and N–H absence, distinguishing hydrazones from Schiff bases .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula (C₉H₁₂N₂), and fragmentation patterns validate substituents .
Advanced Research Questions
Q. How does this compound participate in the synthesis of heterocyclic compounds?
- Application : It serves as a precursor in Mannich reactions to synthesize acetylenic amines and benzoxazole derivatives. For example, reaction with secondary amines and o-aminophenol yields benzoxazoles, leveraging the hydrazone’s nucleophilic imine nitrogen .
- Experimental Design : Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF) to stabilize intermediates. Monitor regioselectivity via HPLC or GC-MS .
Q. What stereochemical considerations arise during alkylation of this compound?
- Mechanistic Insight : Alkylation at the α-carbon of the hydrazone generates unsymmetrical ketones. The reaction proceeds via an enamine-like intermediate, where steric hindrance from the N,N-dimethyl groups influences product geometry .
- Data Interpretation : Use NOESY NMR to analyze spatial arrangements and chiral chromatography to resolve enantiomers in asymmetric syntheses .
Q. How can conflicting spectral data for hydrazone derivatives be resolved?
- Case Study : Discrepancies in ¹H NMR chemical shifts (e.g., imine proton variations) may arise from solvent polarity or tautomerism. Compare data in deuterated DMSO vs. CDCl₃ to assess solvent effects .
- Resolution : Cross-validate with 2D NMR (COSY, HSQC) and computational modeling (DFT) to assign ambiguous signals .
Q. What are the mechanistic implications of this compound in photooxidation studies?
- Pathway Analysis : Under UV light, the hydrazone undergoes [2+2] cycloaddition or C–N bond cleavage, depending on substituents. Use time-resolved IR or ESR spectroscopy to track radical intermediates .
- Experimental Optimization : Control oxygen levels and solvent dielectric constants to steer reaction pathways toward desired products (e.g., carbonyl compounds or nitriles) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
